molecular formula C13H12N2O3 B1338755 2-((4-Methoxyphenyl)amino)isonicotinic acid CAS No. 85726-29-0

2-((4-Methoxyphenyl)amino)isonicotinic acid

Cat. No.: B1338755
CAS No.: 85726-29-0
M. Wt: 244.25 g/mol
InChI Key: NFNZDFAVQAEUDV-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)isonicotinic acid is an organic compound with the molecular formula C13H12N2O3 It is a derivative of isonicotinic acid, where the amino group is substituted with a 4-methoxyphenyl group

Mechanism of Action

Mode of Action

It’s known that the compound has a chemoselective nature, which enables its use as a new class of protecting groups that can regenerate free amines after a convenient deprotection step .

Pharmacokinetics

The compound is a solid at room temperature and has a boiling point of 508.1±45.0°C at 760 mmHg . Its stability under various conditions suggests potential bioavailability, but further studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-((4-Methoxyphenyl)amino)isonicotinic acid. The compound is stable under acidic, alkaline, and aqueous conditions . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These factors should be considered when studying the compound’s pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of 2-((4-Hydroxyphenyl)amino)isonicotinic acid.

    Reduction: Formation of 2-((4-Aminophenyl)amino)isonicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxyphenyl)amino)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound, which lacks the 4-methoxyphenyl substitution.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-((4-Methoxyphenyl)amino)isonicotinic acid is unique due to the presence of the 4-methoxyphenyl group, which can impart different chemical and biological properties compared to its analogs. This substitution can enhance its binding affinity to certain molecular targets and improve its solubility and stability.

Properties

IUPAC Name

2-(4-methoxyanilino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-11-4-2-10(3-5-11)15-12-8-9(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNZDFAVQAEUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517623
Record name 2-(4-Methoxyanilino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85726-29-0
Record name 2-(4-Methoxyanilino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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